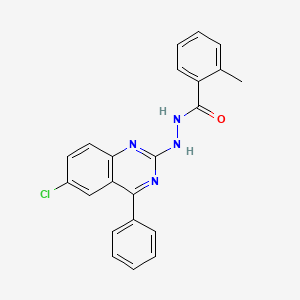
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Molecular Structure Analysis
While the specific molecular structure of “N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide” is not available, a related compound, “N-(6-chloro-4-phenylquinazolin-2-yl)guanidine”, has a molecular formula of C15H12ClN5 and a molecular weight of 297.75.Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives can vary widely depending on the specific compound and the conditions under which the reactions take place . Without specific information on “N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For the related compound “N-(6-chloro-4-phenylquinazolin-2-yl)guanidine”, the molecular formula is C15H12ClN5 and the molecular weight is 297.75.Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives have been synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, the synthesis process often involves the reaction of different chemical compounds to afford quinazolines and their derivatives, characterized by spectral data (IR, 1H-, 13C-NMR) and selected for further biological screenings due to their promising activity profiles (H. Saad, Nermen A. Osman, A. Moustafa, 2011; S. Hussain, Deepika Kaushik, 2012).
Biological Activities
Quinazoline derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. For example, some compounds have shown potent anti-inflammatory activity, comparing favorably with phenylbutazone, a standard drug (S. Bhati, 2013). Moreover, certain quinazoline derivatives have been identified as promising antimicrobial agents against various human pathogenic microorganisms (G. Saravanan, V. Alagarsamy, C. R. Prakash, 2015).
Antitumor and Anti-Cancer Properties
Some quinazoline derivatives have been evaluated for their antitumor activities, showing inhibitory effects against tumor cells in vitro. These compounds are synthesized and assessed for their potential as anticancer agents, with some demonstrating the ability to induce apoptosis in cancer cells and inhibit the activity of specific cancer-related enzymes (Yaling Zhang, Li Chen, Xiabing Li, et al., 2019).
Mechanism of Action
The mechanism of action of quinazoline derivatives can also vary widely, depending on their specific chemical structure and the biological system in which they are acting . Some quinazoline derivatives have shown anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .
Future Directions
properties
IUPAC Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-14-7-5-6-10-17(14)21(28)26-27-22-24-19-12-11-16(23)13-18(19)20(25-22)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSNHMNEKDNWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2781044.png)
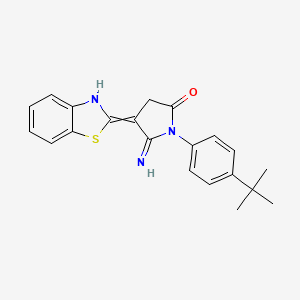
![Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2781048.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2781050.png)
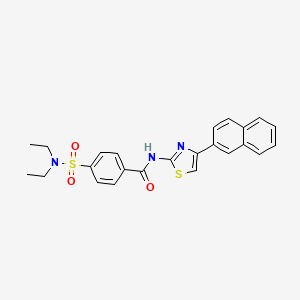

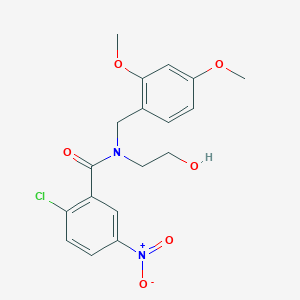

![2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781056.png)
![{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol](/img/structure/B2781058.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2781060.png)
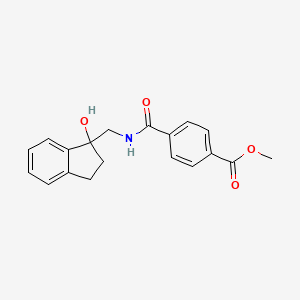
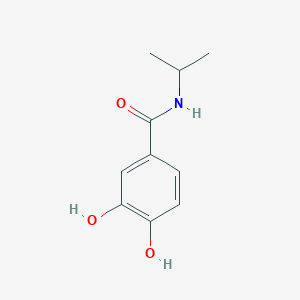
![N-(3-bromophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2781066.png)